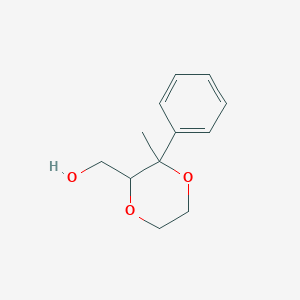
(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This specific compound features a phenyl group and a methyl group attached to the dioxane ring, making it a unique derivative of dioxane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol can be synthesized through the acetalization of carbonyl compounds with diols. One common method involves the reaction of a phenyl-substituted ketone with 1,3-propanediol in the presence of an acid catalyst. The reaction typically requires refluxing in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as toluenesulfonic acid or zirconium tetrachloride are often employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminium hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of phenyl-substituted carbonyl compounds.
Reduction: Formation of phenyl-substituted alcohols.
Substitution: Formation of various substituted dioxane derivatives.
Applications De Recherche Scientifique
(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: A simpler dioxane derivative without the phenyl and methyl substitutions.
1,3-Dioxolane: A related compound with a five-membered ring containing two oxygen atoms.
4-Methyl-1,3-dioxane: A similar compound with a methyl group but lacking the phenyl substitution.
Uniqueness
(3-Methyl-3-phenyl-1,4-dioxan-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
61211-99-2 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
(3-methyl-3-phenyl-1,4-dioxan-2-yl)methanol |
InChI |
InChI=1S/C12H16O3/c1-12(10-5-3-2-4-6-10)11(9-13)14-7-8-15-12/h2-6,11,13H,7-9H2,1H3 |
Clé InChI |
RKPMAQXONLAGBG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OCCO1)CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)




![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)



![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)
![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)



